N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of butanamide, characterized by the presence of ethyl, methylphenyl, and phenyl groups attached to the butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide typically involves the reaction of N-ethyl-o-toluidine with crotonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include maintaining the temperature between 40-80°C and using a phase transfer catalyst to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating skin conditions, such as scabies and pruritus.
Industry: Used in the formulation of various industrial products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the desired biological outcomes. For example, in the treatment of scabies, it is thought to act as a scabicidal agent by disrupting the metabolic processes of the scabies mite .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2-methylphenyl)-2-butenamide:
N-ethyl-N-methylformamide: Used in various industrial applications, including as a solvent and reagent.
Uniqueness
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of ethyl, methylphenyl, and phenyl groups makes it particularly effective in certain applications, such as its use as a scabicidal agent .
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-17(16-12-7-6-8-13-16)19(21)20(5-2)18-14-10-9-11-15(18)3/h6-14,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZYNGAUZLOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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